REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:18]O>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:12])[C:10]=1[CH3:11])[C:5]([O:7][CH3:18])=[O:6]
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1C)I
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.49 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The above solution was stirred at 50° C. for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Later on solvent was removed and to the resulting residue diethylether
|
Type
|
ADDITION
|
Details
|
was added
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Type
|
WASH
|
Details
|
the organic layer was washed with 10% sodium bicarbonate solution and water
|
Type
|
CONCENTRATION
|
Details
|
Finally, the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash silica gel column chromatography
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=O)OC)C=C(C1C)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |